3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is a derivative of bicyclo[2.2.1]hept-5-ene, which is a well-studied chemical structure with various derivatives having been synthesized and analyzed for their chemical and physical properties. The compound incorporates a pyridinylmethyl-carbamoyl group and a carboxylic acid moiety, suggesting potential for interesting reactivity and molecular interactions.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes using tandem radical addition-homoallylic radical rearrangement has been reported . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For example, the use of isocyanides in a three-component condensation reaction has been shown to yield complex heterocyclic structures , which could be relevant for the synthesis of the carbamoyl group in the target compound.
Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]hept-5-ene derivatives has been determined using techniques such as single-crystal X-ray diffraction . These studies provide insights into the bond distances, angles, and hydrogen bonding patterns that could be expected in the compound of interest. The presence of a pyridinyl group would likely introduce additional molecular interactions, such as hydrogen bonding with the carboxylic acid group, which could influence the overall molecular conformation.
Chemical Reactions Analysis
Bicyclo[2.2.1]hept-5-ene and its derivatives undergo various chemical reactions. For example, pyrolysis-mass spectrometry and microwave spectroscopy have been used to study the pyrolysates of these compounds, revealing the generation of different pyrolysates through elimination reactions . The presence of functional groups such as carbamoyl and carboxylic acid in the compound of interest would likely affect its reactivity, potentially leading to unique chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]hept-5-ene derivatives can be quite diverse. The crystal and molecular structure analysis of similar compounds provides information on their solid-state properties, such as hydrogen bonding and thermal motions . The introduction of a pyridinylmethyl-carbamoyl group would contribute to the compound's polarity, solubility, and potential for forming cocrystals, as seen in the study of cyclohexanetricarboxylic acid with bipyridine homologues . These properties are crucial for understanding the compound's behavior in different environments and potential applications.
properties
IUPAC Name |
3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-8-9-2-1-5-16-7-9)12-10-3-4-11(6-10)13(12)15(19)20/h1-5,7,10-13H,6,8H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPMRMUNVRANRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NCC3=CN=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386155 |
Source
|
Record name | 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
436811-05-1 |
Source
|
Record name | 3-[[(3-Pyridinylmethyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436811-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.